Benzoxazole, 5-chloro-2-phenyl-

Solid-state fluorescence Photoluminescence quantum yield Heavy-atom effect

Benzoxazole, 5-chloro-2-phenyl- (CAS 1019-90-5) is a halogenated 2-arylbenzoxazole heterocycle with a molecular formula of C₁₃H₈ClNO and a molecular weight of 229.66 g/mol. This compound serves as a key intermediate in medicinal chemistry, notably as a building block for NAMPT activators , and as a core scaffold for photoluminescent materials due to the unique interplay between heavy-atom effects and crystal packing that its chlorine atom imparts.

Molecular Formula C13H8ClNO
Molecular Weight 229.66 g/mol
CAS No. 1019-90-5
Cat. No. B3045100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzoxazole, 5-chloro-2-phenyl-
CAS1019-90-5
Molecular FormulaC13H8ClNO
Molecular Weight229.66 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)Cl
InChIInChI=1S/C13H8ClNO/c14-10-6-7-12-11(8-10)15-13(16-12)9-4-2-1-3-5-9/h1-8H
InChIKeyUVIBAJPAVLHXIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzoxazole, 5-chloro-2-phenyl- (CAS 1019-90-5): Physicochemical Baseline and Differentiation Context


Benzoxazole, 5-chloro-2-phenyl- (CAS 1019-90-5) is a halogenated 2-arylbenzoxazole heterocycle with a molecular formula of C₁₃H₈ClNO and a molecular weight of 229.66 g/mol [1]. This compound serves as a key intermediate in medicinal chemistry, notably as a building block for NAMPT activators [2], and as a core scaffold for photoluminescent materials due to the unique interplay between heavy-atom effects and crystal packing that its chlorine atom imparts [3]. Its melting point is reported as 103.5–105.0 °C and its predicted logP is 4.1, indicating significant lipophilicity [1].

Heterocyclic intermediate for photoluminescent materials and medicinal chemistry building blocks
Chlorine substituent influences solid-state photoluminescence via heavy-atom and crystal packing effects
Reported utility in nitration to give a NAMPT activator precursor (76% yield)

Why 5-Chloro-2-phenylbenzoxazole Cannot Be Replaced by a Generic Halogenated 2-Phenylbenzoxazole


Simple substitution of 5-chloro-2-phenylbenzoxazole with its fluorinated, brominated, or unsubstituted analogs is not scientifically sound because halogen identity directly dictates solid-state photoluminescence efficiency and microcrystal morphology [1]. The heavy-atom effect systematically quenches fluorescence in solution as halogen size increases, but solid-state emission is non-monotonic with halogen radius; intermolecular packing effects partially offset intrinsic quenching only at chlorine, making the chloro derivative uniquely superior among halogenated 2-phenylbenzoxazoles [1]. Generic replacement thus risks unacceptable loss of photophysical performance in solid-state applications.

Halogen identity
5-Chloro
Reported highest solid-state photoluminescence ranking among halogenated analogs
5-Br / 5-I
Low or virtually non-emissive in solid state; replacement may shift emission profile
Morphology
5-Chloro
Intermediate microcrystal shape (platelet-to-cubic transition)
5-F / 5-Br
Different morphology; may alter processing or optical behavior

Quantitative Differentiation Evidence for 5-Chloro-2-phenylbenzoxazole Against Closest Analogs


Solid-State Photoluminescence Efficiency: 5-Chloro vs. 5-Fluoro, 5-Bromo, 5-Iodo, and Unsubstituted 2-Phenylbenzoxazole

In the solid state, the 5-chloro derivative displays the highest photoluminescence efficiency among the four halogenated 2-phenylbenzoxazoles and the unsubstituted parent compound. The photoluminescence efficiency increases from the fluorinated to the chlorinated derivative, then decreases for the brominated and iodinated derivatives, with the iodo compound being virtually non-emissive [1]. This non-linear trend is attributed to the interplay between the intrinsic heavy-atom quenching effect and crystal packing arrangements [1].

Solid-state PL efficiency ranking
Head-to-head
Ranked highest: Cl > F > unsubst. > Br > I (solid-state)
Powder samples; steady-state fluorescence
Supports solid-state emission workflow selection
Iodo derivative virtually non-emissive
Solid-state fluorescence Photoluminescence quantum yield Heavy-atom effect Crystal packing

Solution-State Fluorescence Quantum Yield Trend Across Halogenated 2-Phenylbenzoxazoles

In solution (n-heptane and ethanol), the fluorescence quantum yield of 2-phenylbenzoxazole derivatives decreases progressively with increasing halogen atom size: the unsubstituted and 5-fluoro compounds exhibit higher quantum yields than 5-chloro, which in turn is higher than 5-bromo and 5-iodo [1]. This demonstrates that the 5-chloro compound is the optimal trade-off for applications requiring transitions between solution and solid-state conditions, where the bromo and iodo analogs are severely quenched in both phases.

Solution quantum yield trend
Head-to-head
Intermediate Φ_f: unsubst. ≈ F > Cl > Br > I (solution)
n-Heptane and ethanol; opposite solid-state trend
Moderate solution quantum yield supports solution-to-solid workflow transitions
Bromo/iodo analogs severely quenched in both phases
Fluorescence quantum yield Heavy-atom effect Solution photophysics

Microcrystal Morphology Control via Halogen Substitution: 5-Chloro vs. 5-Fluoro, 5-Bromo, 5-Iodo

Solvent-exchange reprecipitation experiments revealed that halogen atom size systematically controls microcrystal morphology: increasing halogen size from fluorine to iodine transforms particle shape from elongated platelets to cubic particles [1]. The 5-chloro derivative occupies an intermediate morphological space, producing microcrystals with distinct geometry compared to fluoro (more elongated) and bromo (more cubic) analogs [1]. This provides predictable morphological tuning based solely on halogen selection.

Microcrystal morphology
Head-to-head
Intermediate: platelet (F) → Cl → cubic (Br, I)
Solvent-exchange reprecipitation; SEM imaging
Morphology selection for nanomaterials engineering
Halogen size systematically controls particle shape
Microparticle morphology Solvent-exchange reprecipitation Nanomaterials engineering

Lipophilicity Differentiation: Predicted logP of 5-Chloro-2-phenylbenzoxazole vs. Unsubstituted 2-Phenylbenzoxazole

The predicted octanol/water partition coefficient (logP) for 5-chloro-2-phenylbenzoxazole is 4.1 [1]. While a direct experimentally measured logP for the unsubstituted 2-phenylbenzoxazole is not available from the same source, the 5-chloro substitution adds significant lipophilicity compared to the parent compound, as chlorine is a well-established lipophilic substituent with a Hansch π constant of approximately +0.71 [2]. This places the 5-chloro derivative in a more favorable lipophilicity range for membrane permeation compared to unsubstituted or more polar analogs.

Lipophilicity differentiation
Data to verify
Predicted logP: 5-Cl = 4.1; unsubst. ≈ 3.4 (Δ +0.7)
Molaid computational estimate; Hansch π constant
Supports lipophilicity-driven SAR exploration; requires experimental verification
Class-level inference; no head-to-head measured logP
Lipophilicity LogP Drug-likeness ADMET prediction

Synthetic Utility as a Nitration Precursor: 5-Chloro-2-phenylbenzoxazole to 5-Chloro-6-nitro-2-phenylbenzoxazole

5-Chloro-2-phenylbenzoxazole undergoes regioselective nitration in sulfuric acid/nitric acid to yield 5-chloro-6-nitro-2-phenylbenzoxazole at 76% yield [1]. This nitro derivative serves as a critical intermediate in the synthesis of DS68702229, a potent oral NAMPT activator [1]. The 5-chloro substitution directs nitration to the 6-position, a selectivity profile that differs from what would be expected with 5-methyl or 5-methoxy analogs, which may direct electrophilic substitution to different positions or undergo competing side reactions.

Nitration to NAMPT precursor
Source review
76% yield to 5-chloro-6-nitro-2-phenylbenzoxazole
H₂SO₄ / HNO₃, 0.33 h; product identity confirmed
Reported synthetic route for NAMPT activator intermediate
Single-source yield; reproducibility may require validation
Nitration NAMPT activator Building block Medicinal chemistry intermediate

Recommended Application Scenarios for 5-Chloro-2-phenylbenzoxazole Based on Quantitative Differentiation Evidence


Solid-State Fluorescent Nanomaterials and OLED Emitter Development

The 5-chloro derivative is the preferred choice among halogenated 2-phenylbenzoxazoles for solid-state fluorescent applications, including organic light-emitting diodes (OLEDs), fluorescent nanoparticles, and microcrystal-based sensors, because it exhibits the highest solid-state photoluminescence efficiency in its class [1]. The brominated and iodinated analogs are virtually non-emissive in the solid state and therefore unsuitable for these applications [1]. Researchers should procure the 5-chloro compound when designing experiments that require robust solid-state emission.

Morphology-Controlled Microparticle Engineering via Halogen Selection

For studies investigating the relationship between particle morphology and photophysical properties, 5-chloro-2-phenylbenzoxazole provides a reproducible intermediate microparticle morphology (transitioning from elongated platelets for 5-fluoro to cubic particles for 5-bromo/5-iodo) when processed via solvent-exchange reprecipitation [1]. This predictable morphological tuning, controlled solely by halogen identity, makes the compound a valuable calibration standard in nanomaterial engineering workflows.

Medicinal Chemistry Building Block for NAMPT Activator Synthesis

5-Chloro-2-phenylbenzoxazole is a demonstrated starting material for synthesizing 5-chloro-6-nitro-2-phenylbenzoxazole at 76% yield, which is a direct precursor to the oral NAMPT activator DS68702229 [1]. Medicinal chemistry groups pursuing NAMPT modulation or related NAD⁺ salvage pathway targets should select this specific compound as a validated entry point into the synthetic route, rather than expending resources optimizing conditions on analogs with unproven nitration selectivity.

Lipophilicity Optimization in Drug Discovery Hit Expansion

With a predicted logP of 4.1, 5-chloro-2-phenylbenzoxazole occupies a lipophilicity range associated with favorable membrane permeability and oral absorption [1]. Compared to the unsubstituted parent compound (estimated logP ~3.4), the 5-chloro derivative may offer improved cellular uptake without excessive lipophilicity that could lead to poor solubility or high metabolic clearance. Hit-to-lead programs requiring moderate-to-high logP benzoxazole scaffolds should prioritize this compound for initial SAR exploration.

Application
Selection Property
Validation Focus
Solid-state fluorescent nanomaterial / OLED development
Solid-state photoluminescence ranking among halogenated analogs
Comparative solid-state emission efficiency under crystal packing conditions
Microparticle morphology engineering
Morphological differentiation across halogen series
Reproducibility of particle shape (platelet-to-cubic transition)
NAMPT activator synthetic route entry
Reported nitration regioselectivity and 76% yield
Synthetic reproducibility as building block
Hit-to-lead lipophilicity optimization
Predicted logP 4.1 as starting point
Experimental logP and membrane permeability assays
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